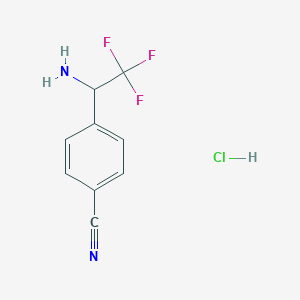![molecular formula C21H19N5O2S B2582974 6-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852047-19-9](/img/structure/B2582974.png)
6-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Assemblies and Hydrogen Bonding
One application involves the use of pyrimidine derivatives in the formation of novel crown-containing hydrogen-bonded supramolecular assemblies. For example, Fonari et al. (2004) synthesized two novel pyrimidine derivatives, which were investigated as suitable ligands for co-crystallization with 1,10-diaza-18-crown-6, leading to 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions. These assemblies incorporate the diaza-18-crown-6 units in macrocyclic cations, demonstrating the potential of pyrimidine derivatives in the construction of complex supramolecular structures (Fonari et al., 2004).
Synthetic Methodologies and Heterocyclic Compounds
In the realm of organic synthesis, pyrimidine derivatives have been utilized as intermediates for developing various heterocyclic compounds. For instance, Mekuskiene and Vainilavicius (2006) reported the cyclization of certain carbonyl thiosemicarbazides in a basic medium to yield pyrimidine-2,4-diones, which upon further reactions, led to the formation of methylsulfanyl derivatives and other heterocyclic structures. This study highlights the versatility of pyrimidine derivatives in synthetic chemistry, enabling the creation of a wide range of compounds with potential biological and chemical applications (Mekuskiene & Vainilavicius, 2006).
Electronic and Optical Properties
Another significant area of application is in the investigation of the electronic and optical properties of pyrimidine derivatives. Hussain et al. (2020) conducted a comprehensive study on thiopyrimidine derivatives, analyzing their structural parameters, electronic properties, and nonlinear optical (NLO) characteristics. The study employed density functional theory (DFT) and time-dependent DFT (TDDFT) calculations to explore the NLO properties, revealing that these compounds exhibit considerable NLO character, making them promising candidates for optoelectronic applications. This research underscores the potential of pyrimidine derivatives in the development of materials for advanced technological applications (Hussain et al., 2020).
properties
IUPAC Name |
6-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-14-7-9-15(10-8-14)13-29-21-25-24-18(26(21)17-5-3-2-4-6-17)11-16-12-19(27)23-20(28)22-16/h2-10,12H,11,13H2,1H3,(H2,22,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXXPBFEHNSDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

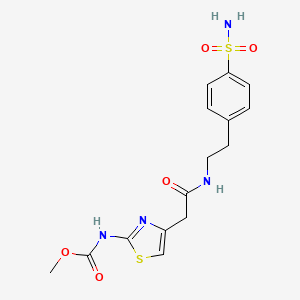

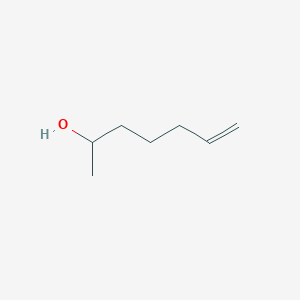
![benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate](/img/structure/B2582898.png)
![5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2582899.png)
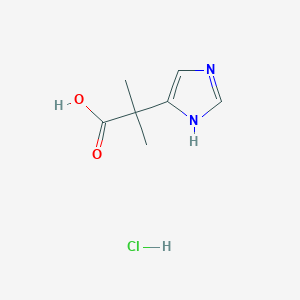

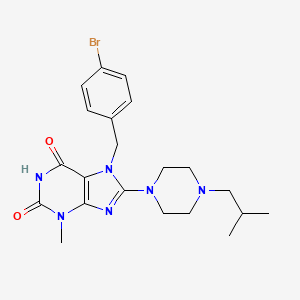
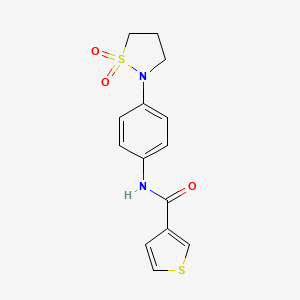

![{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B2582909.png)
![2-(2-Fluorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2582912.png)
